

Spectroscopic Profile of Erucyl Alcohol: A Comprehensive ^1H and ^{13}C NMR Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Erucyl alcohol*

Cat. No.: *B1231324*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) spectroscopic data for **erucyl alcohol** ((Z)-docos-13-en-1-ol). The information presented herein is intended to support research, development, and quality control activities involving this long-chain unsaturated fatty alcohol. This document details experimental protocols for data acquisition and presents the spectral data in a clear, tabular format for ease of reference and comparison.

^1H and ^{13}C NMR Spectroscopic Data

The following tables summarize the proton and carbon-13 NMR chemical shifts, multiplicities, and assignments for the key functional groups within the **erucyl alcohol** molecule.

Table 1: ^1H NMR Spectroscopic Data for Erucyl Alcohol

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
5.34	Multiplet	2H	-CH=CH- (Olefinic protons)
3.64	Triplet	2H	-CH ₂ -OH (Protons on carbon α to hydroxyl group)
2.01	Multiplet	4H	-CH ₂ -CH= (Allylic protons)
1.57	Quintet	2H	-CH ₂ -CH ₂ OH (Protons on carbon β to hydroxyl group)
1.28	Broad Singlet	~30H	-(CH ₂) _n - (Methylene protons in the alkyl chain)
0.88	Triplet	3H	-CH ₃ (Terminal methyl protons)

Table 2: ¹³C NMR Spectroscopic Data for Erucyl Alcohol

Note: The following ¹³C NMR data is based on estimations and analysis of similar long-chain unsaturated alcohols, as experimentally verified data for **erucyl alcohol** is not readily available in comprehensive spectral databases.

Chemical Shift (δ) ppm	Assignment
130.0	-CH=CH- (Olefinic carbons)
63.1	-CH ₂ -OH (Carbon bearing the hydroxyl group)
32.8	-CH ₂ -CH ₂ OH (Carbon β to the hydroxyl group)
29.7 - 29.1	-(CH ₂) _n - (Methylene carbons in the alkyl chain)
27.2	-CH ₂ -CH= (Allylic carbons)
25.7	Carbon γ to the hydroxyl group
22.7	-CH ₂ -CH ₃
14.1	-CH ₃ (Terminal methyl carbon)

Experimental Protocols

The following is a detailed protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra of **erucyl alcohol**.

1. Sample Preparation

- **Sample Purity:** Ensure the **erucyl alcohol** sample is of high purity and free from particulate matter.
- **Solvent:** Dissolve approximately 10-20 mg of **erucyl alcohol** in 0.5-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common solvent for non-polar compounds and its residual proton signal (at ~7.26 ppm) and carbon signals (at ~77.16 ppm) can be used for spectral referencing.
- **Internal Standard (for Quantitative NMR):** For quantitative analysis, add a precisely weighed amount of a suitable internal standard. The standard should have a simple spectrum with signals that do not overlap with the analyte signals.
- **NMR Tube:** Use a clean, dry, and unscratched 5 mm NMR tube.

2. NMR Spectrometer and Parameters

- Instrumentation: The spectra should be acquired on a 300 MHz or higher field NMR spectrometer (e.g., Bruker AC-300).
- Temperature: Maintain a constant temperature, typically 25°C, to ensure reproducibility.

¹H NMR Acquisition:

- Pulse Sequence: A standard single-pulse sequence is typically sufficient.
- Number of Scans: Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Relaxation Delay: A relaxation delay of 1-2 seconds between pulses is generally adequate for qualitative ¹H NMR. For quantitative measurements, a longer delay (at least 5 times the longest T₁ of the protons of interest) is necessary.
- Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
- Referencing: Reference the spectrum to the residual CHCl₃ signal at 7.26 ppm.

¹³C NMR Acquisition:

- Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon atom. For quantitative analysis, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).
- Number of Scans: A larger number of scans is required for ¹³C NMR due to its lower natural abundance and sensitivity. The number of scans will depend on the sample concentration and desired signal-to-noise ratio.
- Relaxation Delay: For qualitative spectra, a short relaxation delay (e.g., 2 seconds) can be used. For quantitative analysis, a much longer delay (e.g., 5-10 times the longest carbon T₁) is critical to allow for full relaxation of all carbon nuclei.
- Spectral Width: A typical spectral width for ¹³C NMR is 0-220 ppm.

- Referencing: Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

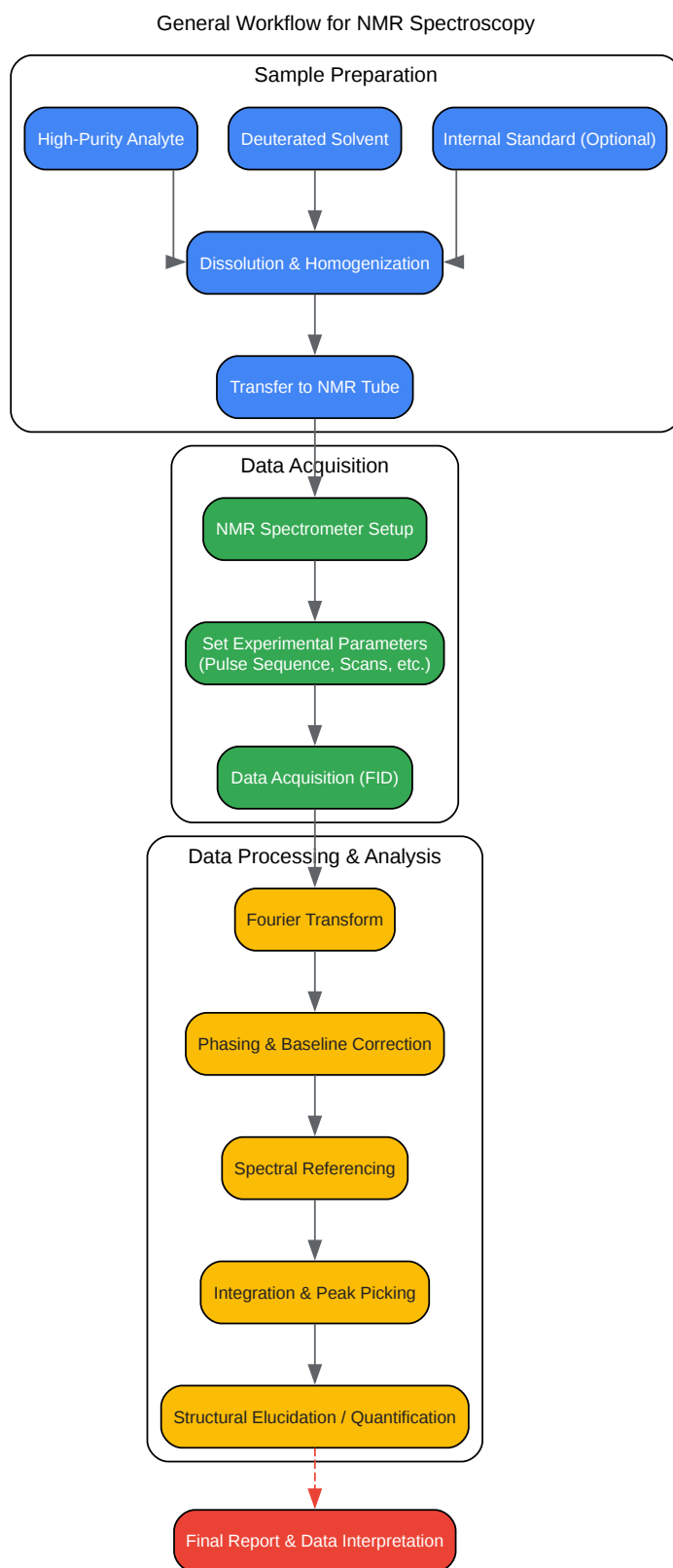
3. Data Processing

- Apodization: Apply an exponential window function to improve the signal-to-noise ratio before Fourier transformation.
- Fourier Transform: Transform the Free Induction Decay (FID) to obtain the frequency-domain spectrum.
- Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure a flat baseline for accurate integration.
- Integration: Integrate the signals to determine the relative ratios of different protons or carbons (in quantitative ^{13}C NMR).

Visualizations

The following diagrams illustrate the chemical structure of **erucyl alcohol** with NMR-relevant labeling and a general workflow for NMR spectroscopy.

Caption: Chemical structure of **erucyl alcohol** with key NMR assignments.



[Click to download full resolution via product page](#)

Caption: General workflow of an NMR spectroscopy experiment.

- To cite this document: BenchChem. [Spectroscopic Profile of Erucyl Alcohol: A Comprehensive ^1H and ^{13}C NMR Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1231324#h-and-c-nmr-spectroscopic-data-for-erucyl-alcohol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com